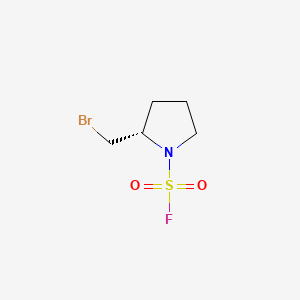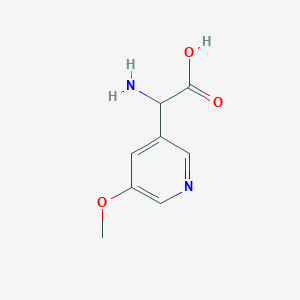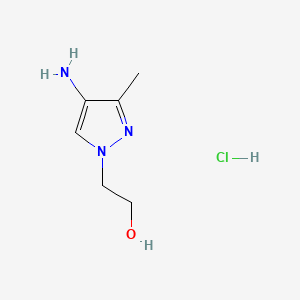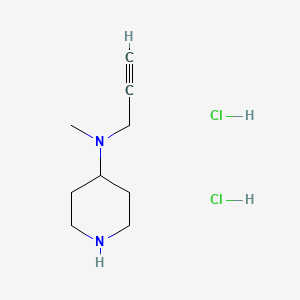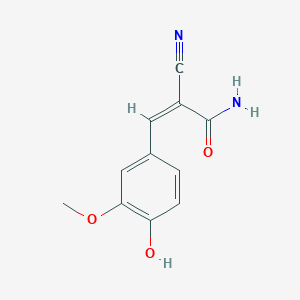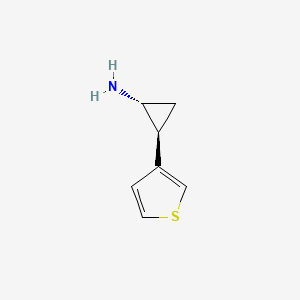
(1R,2S)-2-(Thiophen-3-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine: is a chiral compound featuring a cyclopropane ring substituted with a thiophene group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable thiophene derivative followed by amination. One common method is the reaction of thiophene-3-carboxaldehyde with diazomethane to form the cyclopropane ring, followed by reduction and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds containing thiophene and cyclopropane moieties are often investigated for their pharmacological properties.
Medicine
In medicinal chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine could be explored for its potential as a drug candidate. Its structural features may impart specific interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene group could play a role in binding to the target site, while the amine group may participate in hydrogen bonding or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(phenyl)cyclopropan-1-amine: Similar structure but with a phenyl group instead of a thiophene group.
(1R,2S)-2-(furan-3-yl)cyclopropan-1-amine: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C7H9NS |
|---|---|
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2/t6-,7+/m0/s1 |
Clé InChI |
LMXUPPWQKXDJNR-NKWVEPMBSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CSC=C2 |
SMILES canonique |
C1C(C1N)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


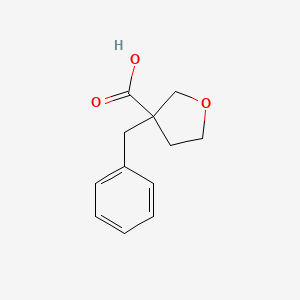
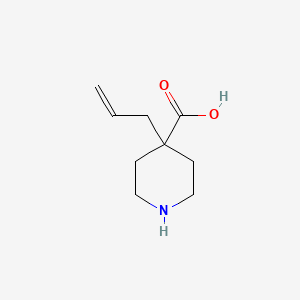

![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)
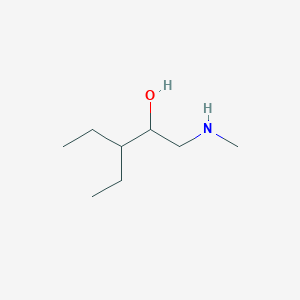
![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
